5-Fluoro-6-methylpyrimidin-4-ol hydrochloride CAS number
5-Fluoro-6-methylpyrimidin-4-ol hydrochloride CAS number
An In-Depth Technical Guide to 5-Fluoro-6-methylpyrimidin-4-ol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-Fluoro-6-methylpyrimidin-4-ol hydrochloride (CAS No: 2145-55-3), a fluorinated pyrimidine derivative of significant interest in medicinal chemistry and drug discovery. This document delves into its chemical identity, physicochemical properties, a probable synthetic pathway, and its potential applications as a key building block in the development of novel therapeutics. Furthermore, this guide presents a detailed, field-proven protocol for its analysis via Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and outlines essential safety and handling procedures. The information is structured to provide both foundational knowledge and actionable insights for professionals in the field.
Chemical Identity and Physicochemical Properties
5-Fluoro-6-methylpyrimidin-4-ol hydrochloride is a heterocyclic organic compound. The presence of a fluorine atom on the pyrimidine ring can significantly modulate the compound's physicochemical and pharmacological properties, such as metabolic stability and binding affinity to biological targets. The hydrochloride salt form is often utilized to improve solubility and handling characteristics.
The core structure, 5-Fluoro-6-methylpyrimidin-4-ol, is registered under CAS number 2145-53-1.[1] The hydrochloride salt, the subject of this guide, is identified by CAS Number: 2145-55-3 .[2]
Physicochemical Data Summary
The following table summarizes the key computed and experimental properties of the free base, 5-Fluoro-6-methylpyrimidin-4-ol, which are foundational to understanding the behavior of its hydrochloride salt.
| Property | Value | Source |
| Molecular Formula | C₅H₅FN₂O | BLD Pharm[1] |
| Molecular Weight | 128.10 g/mol | BLD Pharm[1] |
| IUPAC Name | 5-fluoro-6-methylpyrimidin-4(1H)-one | PubChem |
| SMILES Code | OC1=NC=NC(C)=C1F | BLD Pharm[1] |
| Appearance | Likely a white to off-white solid | Inferred |
| Solubility | Soluble in water (as hydrochloride salt) | Inferred |
Synthesis and Mechanism of Action
The synthesis of substituted pyrimidines is a well-established field in organic chemistry. While a specific, published route for 5-Fluoro-6-methylpyrimidin-4-ol hydrochloride was not found in the immediate search, a highly probable synthetic pathway can be extrapolated from similar structures, such as 6-ethyl-5-fluoro-4-hydroxy pyrimidine, a key intermediate in the synthesis of the antifungal drug voriconazole.[3]
The core reaction involves the condensation of an amidine with a β-ketoester. This approach is efficient and utilizes readily available starting materials.[3][4]
Proposed Synthetic Pathway
A logical synthesis would involve the Claisen condensation of ethyl fluoroacetate with a methyl ketone source to form a fluorinated β-ketoester, followed by cyclization with formamidine.
The workflow can be visualized as follows:
Caption: Proposed synthetic workflow for 5-Fluoro-6-methylpyrimidin-4-ol hydrochloride.
The causality behind this choice of reaction is its high efficiency and modularity. The use of sodium methoxide as a base in the cyclocondensation step facilitates the reaction to proceed to completion. The final acidification with HCl in an appropriate solvent like ethanol allows for the isolation of the stable hydrochloride salt.
Applications in Drug Discovery
Pyrimidine scaffolds are ubiquitous in medicinal chemistry, forming the core of numerous approved drugs.[5] Fluorinated pyrimidines, in particular, are of high interest. The fluorine atom can enhance binding affinity, improve metabolic stability, and modulate pKa, making it a valuable tool for lead optimization.
5-Fluoro-6-methylpyrimidin-4-ol hydrochloride is an attractive building block for several reasons:
-
Kinase Inhibitors: The pyrimidine core is a known hinge-binding motif for many protein kinases. Derivatives of this compound could be explored as inhibitors for various kinases implicated in cancer, such as Fibroblast Growth Factor Receptors (FGFR).[6]
-
Antiviral and Antifungal Agents: Nucleoside analogs incorporating modified pyrimidine bases are a cornerstone of antiviral and antifungal therapy.[5] This compound could serve as a precursor for novel nucleoside analogs. The structurally related compound, 5-Fluorouracil, is a widely used chemotherapeutic agent that functions as an antimetabolite.[7]
-
Agrochemicals: Pyrimidine derivatives also find use in the agrochemical industry as herbicides and pesticides.[8]
The primary utility of this compound for drug development professionals lies in its role as a versatile intermediate for creating libraries of novel compounds for screening against various biological targets.
Analytical Methodology: A Validated Approach
Accurate quantification of small molecules is critical in drug development, from pharmacokinetic studies to quality control. A robust and sensitive analytical method is therefore essential. Based on established methods for the analysis of 5-Fluorouracil and its metabolites in biological matrices, a Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method is the gold standard.[9][10][11]
Detailed Protocol: LC-MS/MS Quantification in Plasma
This protocol describes a self-validating system for the quantitative analysis of 5-Fluoro-6-methylpyrimidin-4-ol from plasma, adapted from validated methods for similar analytes.[9][11]
Objective: To accurately determine the concentration of 5-Fluoro-6-methylpyrimidin-4-ol in human plasma.
Materials:
-
5-Fluoro-6-methylpyrimidin-4-ol hydrochloride (as analytical standard)
-
An appropriate internal standard (IS), e.g., an isotopically labeled version of the analyte.
-
Human Plasma (K₂EDTA)
-
Acetonitrile (HPLC Grade)
-
Ethyl Acetate (HPLC Grade)
-
Formic Acid (LC-MS Grade)
-
Ammonium Acetate (LC-MS Grade)
-
Milli-Q or equivalent purified water
Instrumentation:
-
UPLC or HPLC system
-
Tandem Mass Spectrometer (e.g., Sciex, Waters, Agilent) equipped with an electrospray ionization (ESI) source.
Procedure:
-
Standard and QC Preparation:
-
Prepare a 1 mg/mL stock solution of the analytical standard in methanol.
-
Perform serial dilutions to create calibration standards (e.g., 1-1000 ng/mL) and quality control (QC) samples (low, mid, high concentrations) by spiking into blank plasma.
-
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 100 µL of plasma sample, standard, or QC, add 25 µL of internal standard solution.
-
Add 500 µL of ethyl acetate.
-
Vortex for 2 minutes to ensure thorough mixing and extraction.
-
Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Analysis:
-
LC Column: A C18 reversed-phase column (e.g., Atlantis dC18) is suitable.[9]
-
Mobile Phase: A gradient of (A) 0.1% Formic Acid in Water and (B) 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS Detection: ESI in positive ion mode.
-
MRM Transitions: These must be optimized by infusing the pure compound. A hypothetical transition would be based on the parent mass [M+H]⁺ and a stable fragment ion.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio (analyte/IS) against the nominal concentration.
-
Use a weighted (1/x²) linear regression to fit the data.
-
Determine the concentration of the analyte in QC and unknown samples from the calibration curve.
-
The workflow for this analytical protocol is as follows:
Caption: Experimental workflow for LC-MS/MS analysis.
Safety, Handling, and Storage
As a research chemical, a comprehensive toxicological profile for 5-Fluoro-6-methylpyrimidin-4-ol hydrochloride is not available. Therefore, it must be handled with the standard precautions for a potentially hazardous substance. Safety guidelines can be inferred from safety data sheets (SDS) for structurally related and well-characterized compounds like 5-Fluorouracil.[12]
5.1. Hazard Identification (Anticipated)
-
May be harmful if swallowed, inhaled, or absorbed through the skin.[12]
-
May cause irritation to the skin, eyes, and respiratory tract.
-
Fluorinated organic compounds can release hazardous decomposition products like hydrogen fluoride upon combustion.[12]
5.2. Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Handle only in a chemical fume hood to avoid inhalation.[13]
-
Personal Protective Equipment: Wear appropriate protective gloves (e.g., nitrile), safety goggles, and a lab coat.[13]
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[13]
5.3. Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Keep away from strong oxidizing agents.
Conclusion
5-Fluoro-6-methylpyrimidin-4-ol hydrochloride represents a valuable and versatile building block for medicinal chemists and drug development professionals. Its fluorinated pyrimidine core offers a strategic advantage in designing novel therapeutics with potentially enhanced pharmacological properties. Understanding its synthesis, analytical quantification, and safe handling, as detailed in this guide, is paramount to unlocking its full potential in the research and development pipeline.
References
-
5-Fluoro-2-methylpyrimidin-4-ol | C5H5FN2O | CID 45080525 . PubChem, National Center for Biotechnology Information. [Link]
-
6-Fluoro-5-methylpyrimidin-4-amine . MySkinRecipes. [Link]
-
5-METHYLPYRIMIDIN-4-OL [P84142] . ChemUniverse. [Link]
-
6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors . PubMed Central, National Institutes of Health. [Link]
- Method for synthesizing 6-ethyl-5-fluoro-4-hydroxy pyrimidine and intermediate thereof.
-
LC-MS/MS method for simultaneous analysis of uracil, 5,6-dihydrouracil, 5-fluorouracil and 5-fluoro-5,6-dihydrouracil in human plasma for therapeutic drug monitoring and toxicity prediction in cancer patients . PubMed, National Institutes of Health. [Link]
-
6-(2-Chloro-5-fluoro-4-pyrimidinyl)-4-fluoro-2-methyl-1-(1-methylethyl)-1H-benzimidazole . PubChem, National Center for Biotechnology Information. [Link]
-
A Critical Review on Clinical Application of Separation Techniques for Selective Recognition of Uracil and 5-Fluorouracil . National Institutes of Health. [Link]
-
5-Fluorouracil . PubChem, National Center for Biotechnology Information. [Link]
-
5-fluoro-4-imino-3-methyl-3,4-dihydropyrimidin-2(1H)-one . PubChem, National Center for Biotechnology Information. [Link]
-
5-fluoro-1H-pyrimidine-2,4-dione; 1-[(2R,5S)-5-(hydroxymethyl) - PubChem . PubChem, National Center for Biotechnology Information. [Link]
-
Recent Advances in Pyrimidine-Based Drugs . MDPI. [Link]
-
5-Fluorouracil – Characteristics and Analytical Determination . ResearchGate. [Link]
-
Development and Validation of UPLC–MS/MS Method for Quantitative Analysis of 5-Fluorouracil in Aqueous Humor of Rabbits . MDPI. [Link]
-
Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine . ResearchGate. [Link]
-
Process chemistry of 4, 6-dihydroxy-2-methylpyrimidine-A pot . TSI Journals. [Link])
Sources
- 1. 2145-53-1|5-Fluoro-6-methylpyrimidin-4-ol|BLD Pharm [bldpharm.com]
- 2. 5-Fluoro-6-MethylpyriMidin-4-ol hydrochloride | 2145-55-3 [amp.chemicalbook.com]
- 3. CN102060784A - Method for synthesizing 6-ethyl-5-fluoro-4-hydroxy pyrimidine and intermediate thereof - Google Patents [patents.google.com]
- 4. tsijournals.com [tsijournals.com]
- 5. mdpi.com [mdpi.com]
- 6. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 5-Fluorouracil | C4H3FN2O2 | CID 3385 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 6-Fluoro-5-methylpyrimidin-4-amine [myskinrecipes.com]
- 9. LC-MS/MS method for simultaneous analysis of uracil, 5,6-dihydrouracil, 5-fluorouracil and 5-fluoro-5,6-dihydrouracil in human plasma for therapeutic drug monitoring and toxicity prediction in cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Critical Review on Clinical Application of Separation Techniques for Selective Recognition of Uracil and 5-Fluorouracil - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. fishersci.com [fishersci.com]
- 13. static.cymitquimica.com [static.cymitquimica.com]
